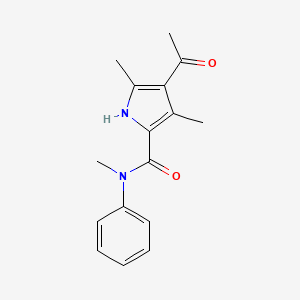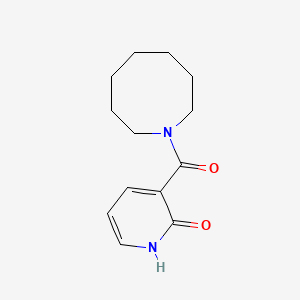
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide, also known as DMTF, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. DMTF belongs to the class of furan carboxamides, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy metabolism. Additionally, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is readily available for research purposes and has been optimized and scaled up for commercial production. Additionally, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to have a range of biological activities, making it a versatile compound for use in various research applications. However, there are also limitations to the use of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide may have off-target effects that need to be considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide. One area of interest is the development of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide and its biological effects. This could involve the use of advanced techniques, such as proteomics and metabolomics, to study the effects of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide on cellular pathways and metabolism. Finally, the development of novel analogs of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide could lead to the discovery of compounds with improved biological activity and specificity.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylfuran with 2,4,6-trimethylphenyl isocyanate. The resulting intermediate is then subjected to a series of reactions, including acid-catalyzed hydrolysis and esterification, to yield the final product, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide. The synthesis of 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been optimized and scaled up for commercial production, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has also been shown to have anti-tumor activity, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-9-6-10(2)15(11(3)7-9)17-16(18)14-8-12(4)19-13(14)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNNJGPUGHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)




